3,4,5-Trimethyl-2-pentylphenol
Description
3,4,5-Trimethyl-2-pentylphenol is a trisubstituted phenol derivative featuring a pentyl group at position 2 and methyl groups at positions 3, 4, and 5. This structural arrangement imparts unique physicochemical properties, including increased lipophilicity due to the long alkyl chain and steric hindrance from the three methyl groups.
Properties
CAS No. |
90454-16-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,4,5-trimethyl-2-pentylphenol |
InChI |
InChI=1S/C14H22O/c1-5-6-7-8-13-12(4)11(3)10(2)9-14(13)15/h9,15H,5-8H2,1-4H3 |
InChI Key |
QYZNRJFBMVTXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C(=C1C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-2-pentylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 3,4,5-Trimethyl-2-pentylphenol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-2-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trimethyl-2-pentylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of phenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-2-pentylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the alkyl groups can modulate the compound’s hydrophobic interactions with biological membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes six trisubstituted phenols with varying substituents (aryl, alkyl, and heteroaryl groups). Below is a detailed comparison based on substituent effects, physical properties, and spectral trends.
Substituent Effects on Physical Properties
- Alkyl vs. Aryl Substituents: Compounds with aryl substituents (e.g., 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) and 2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e)) exhibit higher melting points (173.5–175.8°C) due to strong π-π interactions . In contrast, alkyl-substituted phenols like 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a) exist as oils, suggesting lower intermolecular forces. 3,4,5-Trimethyl-2-pentylphenol is expected to have a lower melting point than aryl-substituted analogs due to the flexible pentyl chain disrupting crystallinity.
Spectral Data Trends
- ¹H NMR Shifts: Aryl-substituted phenols (e.g., 9d) show downfield shifts for aromatic protons (δ 6.8–7.4 ppm) due to electron-withdrawing effects. Alkyl-substituted derivatives (e.g., 10a) exhibit upfield shifts (δ 2.1–2.4 ppm for methyl groups) . The pentyl group in the target compound would display characteristic signals for CH₂ and CH₃ protons (δ 0.8–1.6 ppm).
- ¹³C NMR and HRMS: Methyl carbons in alkyl-substituted phenols resonate at δ 15–25 ppm, while aryl carbons appear at δ 110–160 ppm . The target compound’s pentyl chain would show signals at δ 14–35 ppm.
Solubility and Lipophilicity
- Aryl-substituted phenols (e.g., 9e) are less soluble in nonpolar solvents due to their planar, rigid structures. In contrast, alkyl-substituted analogs (e.g., 10b) exhibit higher solubility in organic solvents.
- The pentyl group in 3,4,5-Trimethyl-2-pentylphenol would enhance lipophilicity, making it more soluble in hydrophobic environments than aryl-substituted derivatives.
Data Table: Comparative Analysis of Trisubstituted Phenols
Research Findings and Implications
Alkyl Chains Enhance Lipophilicity :
- The pentyl group in the target compound may improve membrane permeability compared to shorter alkyl chains (e.g., 10a ) or aryl groups.
Spectral Predictability: NMR shifts for alkyl-substituted phenols follow predictable patterns, aiding in structural confirmation of analogs like 3,4,5-Trimethyl-2-pentylphenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
